molecular formula C15H14N2O B11870620 1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 114669-16-8

1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one

Katalognummer: B11870620
CAS-Nummer: 114669-16-8
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: BUPIQOCJYDWKIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one is an organic compound with a unique structure that combines a pyrazolone ring with a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of naphthalene derivatives with pyrazolone precursors. One common method includes the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrazolone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyrazolone derivatives.

    Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1,5-Dimethyl-2-(2-naphthyl)-1H-pyrazol-3(2H)-one: Similar structure with a different naphthalene substitution pattern.

Uniqueness

1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one is unique due to its specific naphthalene substitution, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

114669-16-8

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

1,5-dimethyl-2-naphthalen-1-ylpyrazol-3-one

InChI

InChI=1S/C15H14N2O/c1-11-10-15(18)17(16(11)2)14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3

InChI-Schlüssel

BUPIQOCJYDWKIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(N1C)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.